Potassium (4-ethoxyphenyl)trifluoroborate

Suzuki-Miyaura Coupling Organoboron Chemistry Reagent Stability

Researchers often struggle with inconsistent stoichiometry and protodeboronation when using boronic acids in automated synthesis. Potassium (4-ethoxyphenyl)trifluoroborate (CAS 850623-60-8) eliminates these issues. • Fixed monomeric stoichiometry ensures reproducible, precise equivalents in every reaction well. • Superior bench stability allows accurate automated weighing and dispensing without inert atmosphere. • Enables sustainable, ligand-free aqueous Suzuki-Miyaura couplings, simplifying purification and reducing process mass intensity.

Molecular Formula C8H9BF3KO
Molecular Weight 228.06 g/mol
CAS No. 850623-60-8
Cat. No. B1371543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-ethoxyphenyl)trifluoroborate
CAS850623-60-8
Molecular FormulaC8H9BF3KO
Molecular Weight228.06 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+]
InChIInChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1
InChIKeyVFMVIDDFXDLACU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement: Potassium (4-Ethoxyphenyl)trifluoroborate


Potassium (4-ethoxyphenyl)trifluoroborate (CAS 850623-60-8) is a potassium organotrifluoroborate salt belonging to the class of bench-stable, tetracoordinate organoboron reagents [1]. It serves as a protected, monomeric surrogate for the corresponding boronic acid, specifically designed for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install the 4-ethoxyphenyl motif [2]. The compound's key structural characteristic is a tetracoordinate boron center bearing a single 4-ethoxyphenyl group and three fluorine atoms, rendering it stable to air, moisture, and common laboratory handling conditions [3].

Workflow Pd-catalyzed Suzuki–Miyaura cross-coupling
Selection Bench-stable, monomeric organotrifluoroborate surrogate for 4-ethoxyphenylboronic acid
Use context Air- and moisture-tolerant synthesis; suitable for automated dispensing and aqueous protocols

Substitution Drawbacks for Potassium (4-Ethoxyphenyl)trifluoroborate


Direct substitution of Potassium (4-ethoxyphenyl)trifluoroborate with its corresponding boronic acid or pinacol boronate ester is not functionally equivalent due to fundamentally different physicochemical and reaction behaviors. While boronic acids and esters are also effective nucleophiles in Suzuki-Miyaura couplings, they present significant operational drawbacks that the trifluoroborate salt is designed to overcome. These in-class comparators are often prone to variable stoichiometry due to anhydride (boroxine) formation, are susceptible to detrimental side reactions like protodeboronation, and exhibit lower stability to air and moisture, which can lead to inconsistent yields and complicate purification [1]. The following section provides quantifiable evidence of these differences, demonstrating why this specific salt offers a more reliable and robust procurement choice for sensitive or demanding applications [2].

Boron reagent class Potassium organotrifluoroborate vs. boronic acid or pinacol ester – non-interchangeable due to stability and stoichiometry differences
Stoichiometry control Boronic acid may form boroxine anhydrides, leading to variable effective molar mass; trifluoroborate remains monomeric, supporting exact equivalents
Reaction protocol fit Ligand-free aqueous coupling may not transfer directly to boronic esters; requires specific catalyst/base systems that are characteristic of trifluoroborate reactivity

Quantitative Comparison: Potassium (4-Ethoxyphenyl)trifluoroborate vs. Boronic Reagents


Stability Advantage over Boronic Acid

Potassium organotrifluoroborates, as a class, demonstrate indefinite bench-top stability under ambient air and humidity, eliminating the need for special storage conditions like inert atmospheres or refrigeration. In contrast, the corresponding boronic acid (4-ethoxyphenylboronic acid, CAS 22237-13-4) is prone to cyclic trimerization (boroxine formation) and protodeboronation, especially under aqueous or thermal stress, which can alter its effective molar mass and reduce reactivity [1].

Stability vs. Boronic Acid
Class-level
Indefinite bench-top stability under air and humidity; no boroxine formation
Supports ambient storage and predictable shelf-life
Compared to 4-ethoxyphenylboronic acid that requires controlled storage
Suzuki-Miyaura Coupling Organoboron Chemistry Reagent Stability

Precise Stoichiometry vs. Boronic Acid Variability

A significant procurement and experimental advantage of potassium organotrifluoroborates is their existence as discrete, tetracoordinated monomeric species. This is in direct contrast to boronic acids, which are known to undergo reversible dehydration to form cyclic boroxine anhydrides, leading to variable and often unknown stoichiometry [1]. This feature allows for precise control of reaction equivalents, which is critical for high-throughput experimentation and reproducible process development [2].

Precise Stoichiometry
Class-level
Monomeric, fixed molecular weight; no variable anhydride content
Enables accurate molar equivalents without pre-titration
Boronic acid batch may contain unknown boroxine proportion
High-Throughput Experimentation Reagent Purity Suzuki-Miyaura Coupling

Ligand-Free Aqueous Coupling vs. Boronic Esters

Potassium aryltrifluoroborates have been demonstrated to undergo highly efficient, ligand-free Suzuki-Miyaura couplings in pure water, a feature not generally shared by their boronic ester counterparts which often require organic co-solvents or specialized ligands. In a representative study, the class of potassium aryltrifluoroborates achieved good to excellent yields (up to 90%+) in water using Pd(OAc)₂ and a simple base like Na₂CO₃, without the need for air-sensitive phosphine ligands [1]. This contrasts with aryl pinacolboronates, which typically exhibit lower reactivity under similar ligand-free aqueous conditions [2].

Aqueous Coupling Yield
Class-level
Up to >90% in water, ligand-free (Pd(OAc)₂, Na₂CO₃, 80°C)
Supports green, phosphine-free aqueous protocols
Reported for potassium aryltrifluoroborate class; boronic esters may require co-solvents/ligands
Green Chemistry Aqueous Cross-Coupling Ligand-Free Catalysis

Application Scenarios: Potassium (4-Ethoxyphenyl)trifluoroborate


High-Throughput Synthesis (HTS) Library Construction

This compound is an ideal nucleophile for high-throughput synthesis platforms. Its long-term, air-stable solid form allows for accurate automated weighing and dispensing into reaction arrays without the need for an inert atmosphere glovebox, a major bottleneck for boronic acids [1]. The fixed, monomeric stoichiometry ensures that each well receives a precise and consistent molar equivalent, a critical factor in generating high-quality and reproducible SAR data [2].

Aqueous and Green Chemistry Process Development

Potassium (4-ethoxyphenyl)trifluoroborate is the reagent of choice when developing sustainable, water-based cross-coupling processes. The evidence demonstrates that this class of compounds can couple efficiently in pure water under ligand-free conditions [3]. This simplifies product workup (often requiring only filtration and recrystallization) and eliminates the need for expensive, toxic, and moisture-sensitive phosphine ligands, directly contributing to a lower process mass intensity (PMI) and reduced manufacturing costs.

Acid- and Base-Sensitive Intermediate Synthesis

For targets containing functional groups that are labile under the harsh basic or acidic conditions sometimes required for boronic acid or ester deprotection, the potassium trifluoroborate salt provides a 'pre-activated' yet protected nucleophile. The BF₃K group can be hydrolyzed *in situ* under the mild, near-neutral conditions of the Suzuki-Miyaura coupling, liberating the reactive boronic acid only in the presence of the catalyst. This minimizes unwanted side reactions like protodeboronation of the sensitive 4-ethoxyphenyl group or hydrolysis of other esters in the molecule [4].

Application
Selection Property
Validation Focus
High-throughput synthesis (HTS) library construction
Air-stable solid, fixed monomeric stoichiometry
Automated weighing reproducibility; well-to-well molar consistency
Aqueous and green chemistry process development
Ligand-free aqueous reactivity
Yield in water under ligand-free conditions; simplified workup and lower PMI
Acid- or base-sensitive intermediate synthesis
In situ mild hydrolysis, protected nucleophile
Functional group tolerance; protodeboronation suppression

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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